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2-Methyl-3-(methylsulfonyl)-1H-pyrrole

Cat. No.: B11780511
M. Wt: 159.21 g/mol
InChI Key: FKBKTMPPWWCGMC-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis and Advanced Materials Science

The pyrrole nucleus, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the fields of organic chemistry and materials science. numberanalytics.comnumberanalytics.com First isolated in 1834, its versatile structure is a key component in a vast array of natural products essential for life, such as heme and chlorophyll. numberanalytics.comresearchgate.net This inherent biological relevance has spurred extensive research, establishing pyrrole derivatives as crucial scaffolds in medicinal chemistry. nih.gov Many pharmaceuticals, including the cholesterol-lowering drug atorvastatin (B1662188) and the anti-inflammatory agent ketorolac, incorporate the pyrrole ring system, highlighting its importance as a pharmacophore. numberanalytics.comatamanchemicals.comnumberanalytics.com

In contemporary organic synthesis, pyrroles are valued as versatile intermediates and building blocks. researchgate.netpharmaguideline.com Their electron-rich nature makes them susceptible to electrophilic substitution, allowing for a wide range of functionalization strategies. numberanalytics.com Modern synthetic methodologies, including multicomponent reactions and transition metal-catalyzed processes, have further expanded the toolkit for creating complex, substituted pyrroles with high efficiency and atom economy. researchgate.netorganic-chemistry.org

Beyond medicine, pyrrole derivatives are increasingly vital in advanced materials science. researchgate.net The ability of pyrrole to polymerize into conductive polymers, most notably polypyrrole, has led to its use in developing sensors, batteries, antistatic coatings, and other electronic devices. atamanchemicals.comfrontiersin.org Furthermore, the unique photophysical and electronic properties of pyrrole-based compounds have made them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of larger aromatic systems and dyes. numberanalytics.comatamanchemicals.comnih.gov

Academic Importance of the Methylsulfonyl Functional Group in Heterocyclic Chemistry

Organosulfur compounds, particularly those containing sulfur in a higher oxidation state like the sulfonyl group (-SO₂-), play a pivotal role in modern organic and medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.net The methylsulfonyl group, specifically, is a functional group of significant academic and practical interest when incorporated into heterocyclic systems. Its strong electron-withdrawing nature profoundly influences the electronic properties of the heterocyclic ring to which it is attached.

The synthesis of sulfonyl-containing heterocycles is an active area of research, with various methods developed to introduce this functional group. tandfonline.comdigitellinc.com These methods often involve the oxidation of corresponding thioethers or the direct reaction with sulfonylating agents. The versatility of the sulfonyl group also allows it to act as a leaving group in certain reactions, providing a strategic pathway for further molecular elaboration. nih.govnih.gov Consequently, the study of methylsulfonyl-substituted heterocycles continues to be a fertile ground for discovering novel reactivity and developing new therapeutic agents and functional materials. nih.gov

Positioning of 2-Methyl-3-(methylsulfonyl)-1H-pyrrole within the Landscape of Substituted Pyrrole Derivatives

This compound belongs to the class of polysubstituted pyrroles, which are compounds where multiple hydrogen atoms on the pyrrole ring have been replaced by other functional groups. The specific substitution pattern—a methyl group at the C2 position and a methylsulfonyl group at the C3 position—places it within a subset of pyrroles that are of significant interest for their synthetic utility and potential biological activity.

The synthesis of such substituted pyrroles often requires multi-step strategies to control the regiochemistry. digitellinc.com General approaches to sulfonylated pyrroles include cycloaddition reactions and the functionalization of pre-formed pyrrole rings. For instance, the reaction of N-sulfonyl enamines can lead to N-sulfonyl substituted pyrroles, while [3+2] cycloaddition reactions involving tosylmethyl isocyanide (TosMIC) are a well-established route to pyrroles with sulfonyl groups at various positions. digitellinc.comnih.gov A specific study has detailed a method for preparing 1-alkyl-2-methyl-3-sulfonylpyrroles, which are close structural analogs and serve as versatile tools for synthesizing fused heterocyclic systems like pyrrolothiazines. rsc.org

The presence of both an electron-donating methyl group and a strongly electron-withdrawing methylsulfonyl group on adjacent carbons creates a unique electronic environment within the pyrrole ring. This electronic push-pull effect can significantly modulate the reactivity of the remaining positions on the ring (C4, C5, and the N-H proton), making this compound a potentially valuable intermediate for further chemical transformations. While specific applications for this exact molecule are not extensively documented in mainstream literature, its structure is representative of a class of compounds explored for their potential as building blocks in the synthesis of more complex molecules and materials. tandfonline.com

Interactive Data Table: Properties of Related Pyrrole Compounds

This table provides data for closely related pyrrole derivatives to offer context for the properties of this compound.

Compound NameCAS NumberMolecular FormulaKey Properties
2-Methyl-1H-pyrrole636-41-9C₅H₇NBoiling Point: 147-148 °C; Density: 0.9438 g/cm³ @ 20 °C. cas.org
3-Methyl-1H-pyrrole616-43-3C₅H₇NA structural isomer of 2-methylpyrrole. nih.gov
2-Methyl-1H-pyrrole-3-carboxylic acid methyl ester3168-85-2C₇H₉NO₂An intermediate in pyrrole synthesis. chemicalbook.com
Methyl 1-(methylsulfonyl)-3-nitro-1H-pyrrole-2-carboxylateNot AvailableC₇H₈N₂O₆SA highly functionalized pyrrole derivative. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2S B11780511 2-Methyl-3-(methylsulfonyl)-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

2-methyl-3-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C6H9NO2S/c1-5-6(3-4-7-5)10(2,8)9/h3-4,7H,1-2H3

InChI Key

FKBKTMPPWWCGMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1)S(=O)(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 Methylsulfonyl 1h Pyrrole

De Novo Pyrrole (B145914) Ring Formation Strategies Applicable to Substituted Systems

The foundational approach to synthesizing complex pyrroles often involves building the heterocyclic ring from acyclic precursors. Several named reactions are instrumental in this regard, each offering distinct advantages and challenges in achieving the desired 2,3-disubstituted pattern.

Paal-Knorr Condensation: Mechanistic Insights and Regioselectivity for 2-Methyl and 3-Substituted Pyrroles

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis was elucidated by V. Amarnath and his colleagues in 1991. wikipedia.orguctm.edu Their work demonstrated that the reaction proceeds through the initial attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. uctm.edu A critical finding from Amarnath's research was that the cyclization of the hemiaminal, not the initial enamine formation, is the rate-determining step. This was evidenced by the observation that meso- and dl-diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates, which would not be the case if a common enamine intermediate were formed prior to the rate-determining step. organic-chemistry.org

For the synthesis of a 2-methyl-3-substituted pyrrole, the regioselectivity is dictated by the structure of the starting 1,4-dicarbonyl compound. To achieve the desired substitution pattern, a 1,4-dicarbonyl precursor with a methyl group at the C2-position relative to one of the carbonyls and the precursor to the 3-substituent at the adjacent carbon is required. The versatility of the Paal-Knorr reaction allows for a range of substituents (R2, R3, R4, and R5 can be H, aryl, or alkyl) on the dicarbonyl precursor, making it a valuable method for accessing substituted pyrroles. wikipedia.org

Starting Material Reagents Product Key Mechanistic Steps
1,4-Dicarbonyl CompoundPrimary Amine or Ammonia, Weak AcidSubstituted Pyrrole1. Protonation of a carbonyl group. 2. Nucleophilic attack by the amine to form a hemiaminal. 3. Intramolecular attack on the second carbonyl. 4. Dehydration to form the aromatic pyrrole.

Hantzsch Pyrrole Synthesis: Adaptations for Introducing Electrophilic Centers and Subsequent Sulfonylation

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce a substituted pyrrole. wikipedia.org This method is particularly useful for assembling polysubstituted pyrroles and has seen renewed interest with the development of non-conventional reaction conditions.

The generally accepted mechanism begins with the reaction of the amine with the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the final pyrrole product. wikipedia.org

To synthesize a pyrrole with a view to introducing a methylsulfonyl group at the 3-position, the Hantzsch synthesis can be adapted by employing starting materials that carry a suitable functional group. For instance, using a β-ketoester with a precursor to the sulfonyl group at the α-position would place this substituent at the C3 position of the resulting pyrrole. The α-haloketone would be chosen to install the desired methyl group at the C2 position. The presence of ester and ketone functionalities in the Hantzsch products provides versatile handles for further chemical transformations. wikipedia.org

While direct incorporation of a sulfonyl group during the Hantzsch synthesis is not commonly reported, the strategy would involve creating a pyrrole with a functional group at the C3 position that can be readily converted to a sulfonyl group. For example, a C3-ester, which is a common outcome of the Hantzsch synthesis, can be hydrolyzed to a carboxylic acid, which can then be subjected to a series of reactions to introduce the methylsulfonyl moiety.

Reactant 1 Reactant 2 Reactant 3 Product
β-Ketoesterα-HaloketoneAmmonia or Primary AmineSubstituted Pyrrole

Van Leusen Pyrrole Synthesis: Utility of Tosylmethyl Isocyanides (TosMICs) in [3+2] Cycloaddition for Pyrrole Formation

The Van Leusen pyrrole synthesis provides a powerful route to polysubstituted pyrroles through a [3+2] cycloaddition reaction. nih.gov This method utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with an activated alkene (a Michael acceptor) in the presence of a base. nih.govorganic-chemistry.org The reaction is operationally simple and proceeds with a broad range of substrates, making it a convenient method for synthesizing pyrrole heterocycles. nih.gov

The mechanism involves the deprotonation of TosMIC by a base to form a carbanion. This carbanion then adds to the Michael acceptor in a Michael-type addition. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the pyrrole ring. nih.gov The activating electron-withdrawing group of the Michael acceptor typically ends up at the 3-position of the newly formed pyrrole ring. nih.gov

To apply this to the synthesis of a 2-methyl-3-(methylsulfonyl)-1H-pyrrole, one would need to start with a Michael acceptor that leads to the desired substitution pattern. For example, an α,β-unsaturated ketone with a methyl group at the β-position could potentially lead to a 2-methylpyrrole. The introduction of the methylsulfonyl group at the 3-position would require the use of a Michael acceptor that already contains this functionality or a precursor to it.

Synthon Reactant Conditions Key Features
Tosylmethyl isocyanide (TosMIC)Electron-deficient alkeneBase[3+2] cycloaddition, formation of polysubstituted pyrroles, operational simplicity.

Multicomponent Reaction (MCR) Approaches to Polysubstituted Pyrroles

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. bohrium.comorientjchem.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity and complexity from simple precursors. bohrium.com

Several MCRs have been developed for the synthesis of polysubstituted pyrroles. bohrium.com Isocyanide-based MCRs (I-MCRs) are particularly noteworthy for their efficiency in constructing pyrrole rings. rsc.org While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to design a convergent synthesis. This would involve selecting three or more components that, upon reaction, would assemble the pyrrole ring with the desired methyl and methylsulfonyl (or a precursor) groups in the correct positions.

The scope and limitations of MCRs for pyrrole synthesis are an active area of research, with various catalysts and reaction conditions being explored to control regioselectivity and expand the range of accessible substitution patterns. bohrium.com

Strategic Introduction of Methyl and Methylsulfonyl Substituents

An alternative to de novo ring synthesis is the functionalization of a pre-existing pyrrole core. This approach requires regioselective methods to install the methyl and methylsulfonyl groups at the C2 and C3 positions, respectively.

Regioselective Functionalization for Methyl Group Installation at C2

The introduction of a methyl group at the C2 position of a pyrrole ring can be achieved through various methods, with Friedel-Crafts alkylation being a classical approach. However, Friedel-Crafts reactions on pyrrole can be challenging due to the high reactivity of the pyrrole ring, which often leads to polysubstitution and polymerization in the presence of strong Lewis acids. stackexchange.com More recent and controlled methods often employ directing groups to achieve high regioselectivity.

For 3-substituted pyrroles, the introduction of a methyl group at the C2 position requires overcoming the inherent electronic preferences of the substituted ring. The use of a removable directing group on the pyrrole nitrogen can facilitate metalation at the C2 position, followed by quenching with an electrophilic methyl source like methyl iodide. The choice of the directing group and the metalating agent is crucial for achieving high C2 selectivity. For instance, the 1-benzenesulfonyl group has been used as a blocking group to direct Friedel-Crafts acylation to the β-position (C3), and similar strategies could potentially be adapted for alkylation at the C2 position by first protecting the more reactive C5 position. researchgate.net

Recent advances in C-H activation have also provided powerful tools for the regioselective functionalization of heterocycles. A palladium(II)-catalyzed ortho-alkylation of 2-phenylpyrroles, where the pyrrole ring acts as a directing group, demonstrates the potential of such strategies for regioselective C-H functionalization, which could be conceptually applied to the C2-methylation of 3-substituted pyrroles with an appropriate directing group at the C3 position.

Method Reagents Key Principle
Friedel-Crafts AlkylationMethyl halide, Lewis acidElectrophilic aromatic substitution.
Directed ortho-MetalationDirecting group, organometallic reagent, methyl iodideDirecting group-assisted deprotonation followed by electrophilic quench.
C-H ActivationTransition metal catalyst, methyl sourceDirect functionalization of a C-H bond.

Targeted Introduction of the Methylsulfonyl Group at C3

A primary strategy for the synthesis of this compound involves the modification of a pre-formed 2-methyl-1H-pyrrole or a suitable precursor. This approach focuses on the regioselective introduction of the methylsulfonyl moiety at the C3 position of the pyrrole ring.

Direct Sulfonylation of Pyrrole Rings or Precursors

Direct electrophilic sulfonylation is a fundamental method for introducing sulfonyl groups onto aromatic rings. For pyrroles, which are electron-rich heterocycles, this reaction proceeds via electrophilic aromatic substitution. However, the direct introduction of a methylsulfonyl group using reagents like methanesulfonyl chloride or methanesulfonic anhydride is often complicated by the high reactivity of the pyrrole nucleus, which can lead to polysubstitution and polymerization under harsh acidic conditions.

The position of electrophilic attack on a 2-substituted pyrrole is directed by the existing substituent. For an electron-donating group like the methyl group at C2, electrophilic substitution is generally directed towards the C5 and C3 positions. Achieving selectivity for the C3 position over the more electronically favored C5 position can be challenging and often requires careful control of reaction conditions or the use of protecting groups. A common method for sulfonation involves using a milder sulfonating agent, such as a sulfur trioxide-pyridine complex, although this typically introduces a sulfonic acid (-SO₃H) group rather than a methylsulfonyl (-SO₂CH₃) group. Conversion of the sulfonic acid to the target sulfone would require subsequent steps. Due to these challenges, direct sulfonylation is a less common route for preparing C3-methylsulfonylated pyrroles.

Oxidative Transformations of Thioether or Sulfide (B99878) Precursors to Sulfones

A more reliable and widely employed method for synthesizing sulfones is the oxidation of a corresponding thioether (sulfide) precursor. This two-step sequence involves first the introduction of a methylthio (-SCH₃) group at the C3 position of 2-methyl-1H-pyrrole, followed by oxidation.

The synthesis of the precursor, 2-methyl-3-(methylthio)-1H-pyrrole, can be achieved through various methods, including the reaction of a 3-lithio-2-methylpyrrole derivative with dimethyl disulfide (CH₃SSCH₃). Once the thioether is obtained, it can be readily oxidized to the sulfone. A variety of oxidizing agents are effective for this transformation, offering good yields and high chemoselectivity. The choice of oxidant and reaction conditions can be tuned to control the oxidation state, stopping at the sulfoxide (B87167) level or proceeding to the desired sulfone.

Commonly used oxidants for this transformation include:

Meta-chloroperoxybenzoic acid (m-CPBA): A versatile and effective reagent for the oxidation of sulfides to sulfones. Typically, two equivalents of m-CPBA are required for the full oxidation.

Hydrogen peroxide (H₂O₂): Often used in conjunction with a catalyst, such as tantalum carbide or niobium carbide, to achieve high yields and selectivity for the sulfone.

Potassium peroxymonosulfate (Oxone®): A stable and convenient oxidizing agent that works efficiently in various solvent systems.

This oxidative approach is generally preferred due to its high efficiency and the relative ease of controlling the regiochemistry at the thioether introduction step.

Oxidation of 2-methyl-3-(methylthio)-1H-pyrrole
Precursor 2-methyl-3-(methylthio)-1H-pyrrole
Oxidizing Agent m-CPBA (2.2 eq.)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Typical Yield >90%
Reference General procedure based on established oxidation methods.
Precursor 2-methyl-3-(methylthio)-1H-pyrrole
Oxidizing Agent H₂O₂ with Niobium Carbide (NbC) catalyst
Solvent Methanol
Temperature Room temperature
Typical Yield High
Reference General procedure based on established oxidation methods.

Sequential C-C and C-S Bond Formation Strategies

An alternative to functionalizing a pre-formed pyrrole ring is to construct the ring itself in a manner that incorporates the desired substituents. The Van Leusen pyrrole synthesis is a powerful example of such a strategy, enabling the formation of the pyrrole core and the introduction of a C3-sulfonyl group in a single synthetic sequence. nih.govdntb.gov.ua

This reaction involves the base-mediated [3+2] cycloaddition of an activated alkene (a Michael acceptor) with a tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.orgnrochemistry.comwikipedia.org TosMIC serves as a three-atom synthon, providing the C2, N1, and C5 atoms of the pyrrole ring, while the activated alkene provides the C3 and C4 atoms. nih.gov The process inherently installs the tosyl (p-toluenesulfonyl) group, a close analogue of the methylsulfonyl group, at the C3 position of the newly formed ring.

The general mechanism proceeds via:

Deprotonation of TosMIC by a strong base (e.g., NaH, t-BuOK) to form a carbanion.

Michael addition of the TosMIC anion to an α,β-unsaturated ketone, ester, or nitrile.

Intramolecular cyclization via nucleophilic attack of the newly formed enolate onto the isocyanide carbon.

Elimination of the tosyl group as p-toluenesulfinic acid to afford the aromatic pyrrole ring.

To synthesize a 2-methyl-3-tosyl-1H-pyrrole using this method, an appropriate α,β-unsaturated precursor bearing a methyl group is required. For instance, reaction of TosMIC with a vinyl ketone like 3-penten-2-one would lead to a 2,4-dimethyl-3-tosyl-1H-pyrrole. While the standard Van Leusen reaction utilizes TosMIC, yielding a tosyl group, a hypothetical reaction with a "methanesulfonylmethyl isocyanide" would directly produce the target methylsulfonyl group. This method elegantly combines C-C and C-S bond formation with the construction of the heterocyclic core. nih.gov

Catalytic Systems in the Synthesis of this compound

Catalysis offers efficient and selective pathways for the formation and derivatization of heterocyclic compounds. Both metal-catalyzed and metal-free systems have been developed for reactions that can be applied to the synthesis of this compound.

Metal-Catalyzed Coupling Reactions for Pyrrole Derivatization

Transition metal catalysis, particularly with palladium, provides a powerful toolkit for forming C-S bonds on heteroaromatic rings. nih.govnih.gov A prominent strategy involves the cross-coupling of a 3-halo-2-methyl-1H-pyrrole (e.g., 3-bromo- (B131339) or 3-iodo-2-methyl-1H-pyrrole) with a sulfinate salt.

Cross-Coupling with Sulfinate Salts: In this approach, a palladium catalyst, often in combination with a suitable ligand (e.g., Xantphos, dppf), facilitates the reaction between the C3-halogenated pyrrole and sodium methanesulfinate (CH₃SO₂Na). This directly forges the C3-S bond to yield the target sulfone. This method is highly effective for aryl and heteroaryl halides and offers a direct route to the desired product from a readily accessible halogenated precursor.

Palladium-Catalyzed Sulfone Synthesis
Reaction Type Cross-Coupling
Substrates 3-Bromo-2-methyl-1H-pyrrole, Sodium methanesulfinate
Catalyst System Pd₂(dba)₃ / Xantphos
Base K₂CO₃ or Cs₂CO₃
Solvent Dioxane or Toluene
Temperature 80-110 °C
Reference General procedure based on established Pd-catalyzed sulfonylation methods. nih.gov

Organocatalytic and Metal-Free Synthetic Pathways

In line with the principles of green chemistry, organocatalytic and metal-free synthetic methods are increasingly sought after. researchgate.net While specific, well-established examples for the synthesis of this compound are less common than metal-catalyzed routes, several strategies can be envisioned.

One potential metal-free pathway is the nucleophilic aromatic substitution (SₙAr) reaction. If the pyrrole ring is sufficiently activated by an electron-withdrawing group (e.g., on the nitrogen or at the C4/C5 positions), a leaving group at the C3 position (like a halogen or a nitro group) could be displaced by methanesulfinate anion. This reaction may be facilitated by phase-transfer catalysts, which are a form of organocatalysis.

Furthermore, organocatalytic methods are well-known for the construction of pyrrole rings. For example, a proline-catalyzed cascade reaction between a 1,4-dicarbonyl compound and an amine can be adapted to build substituted pyrroles. nih.gov A strategy could be designed wherein one of the starting materials already contains the methylsulfonyl group, which is then incorporated into the final pyrrole product through an organocatalyzed cyclization reaction. These pathways represent emerging areas of research for the synthesis of functionalized heterocycles. researchgate.netfrontiersin.org

Advanced Methodological Innovations in Synthesis

Innovations in chemical synthesis aim to improve efficiency, increase yields, reduce reaction times, and enhance scalability and safety. For complex heterocyclic compounds like substituted pyrroles, techniques such as microwave-assisted synthesis and continuous flow chemistry have proven transformative. However, the application of these state-of-the-art methods to the production of this compound has not been specifically reported.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity. This technique has been widely applied to the synthesis of various heterocyclic scaffolds, including the pyrrole nucleus. General protocols for Paal-Knorr, Hantzsch, and Clauson-Kaas pyrrole syntheses have been successfully adapted to microwave conditions, demonstrating the potential for enhanced efficiency.

However, a search of the scientific literature did not yield studies that have specifically applied or optimized microwave-assisted protocols for the synthesis of this compound. Consequently, no specific data on reaction times, yields, or comparative efficiency with conventional heating methods for this compound could be compiled.

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages for chemical production, including superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability. This technology has been successfully implemented for the multi-step synthesis of various complex organic molecules, including substituted pyrroles like pyrrole-3-carboxylic acid derivatives.

Despite the clear benefits for scalable production, there are no specific reports on the development or application of continuous flow synthesis techniques for this compound. Research on flow-based methods for pyrrole synthesis has focused on other substitution patterns, and the specific parameters, reactor configurations, and scalability data for the target compound are not available. The development of such a process would be a novel contribution to the field, but currently, no established methodologies exist.

Mechanistic Investigations of Reactions Involving 2 Methyl 3 Methylsulfonyl 1h Pyrrole

Detailed Reaction Pathways for Pyrrole (B145914) Ring Formation and Substitution Patterns

The synthesis of substituted pyrroles can be achieved through various strategies, either by constructing the ring with the desired substituents already in place on the precursors or by functionalizing the pre-formed pyrrole core. The specific substitution pattern of 2-methyl-3-(methylsulfonyl)-1H-pyrrole requires regioselective control during synthesis.

Intramolecular cyclization represents a powerful method for constructing the pyrrole ring. rsc.org One common strategy involves the cyclization of acyclic precursors containing the necessary atoms to form the five-membered ring. For instance, variations of the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), are fundamental to pyrrole formation. organic-chemistry.org To achieve the target molecule's specific substitution, a suitably substituted dicarbonyl precursor would be required.

Another relevant pathway is the intramolecular cyclization of N-substituted alkynes. For example, the cyclization of N-(3-butynyl)-sulfonamides, catalyzed by transition metals like palladium or gold, yields 2,3-dihydropyrroles through a 5-endo-dig cyclization process. rsc.org Subsequent aromatization would lead to the corresponding pyrrole. Similarly, cascade sequences involving a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization onto an ortho-acetylene group can furnish 2-substituted indole (B1671886) and benzofuran (B130515) rings, a strategy whose principles can be extended to pyrrole synthesis. rsc.org Base-mediated intramolecular cyclization of N-propargylamines also provides a route to structurally diverse pyrroles. organic-chemistry.org

Ring-closing metathesis (RCM) of diallylamines, followed by in situ oxidation, is another established method for forming the pyrrole ring, particularly for N-sulfonyl and N-acylpyrroles. organic-chemistry.org

The mechanisms of these cyclization reactions involve several key intermediates and transition states. In the Paal-Knorr synthesis, the initial reaction between the amine and one of the carbonyl groups forms a hemiaminal intermediate. This is followed by an attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxy-tetrahydropyrrole derivative, which then dehydrates to form the aromatic pyrrole ring. uobaghdad.edu.iq

In transition metal-catalyzed cyclizations, the mechanism often involves the formation of a metallacycle intermediate. For instance, in titanium-catalyzed [2+2+1] pyrrole synthesis, the reaction proceeds through the formation of a transient titanacyclopropene from an alkyne, which then undergoes further reactions to build the pyrrole ring. nih.gov DFT calculations on similar cyclizations, such as those involving nitriles and ambiphilic selenium reagents, have elucidated concerted [3+2] cycloaddition pathways and stepwise mechanisms involving ketenimine intermediates, highlighting the complexity of these transformations and the importance of thermodynamically stable intermediates. mdpi.com

Direct substitution on a pre-formed 2-methylpyrrole ring is another viable pathway. However, electrophilic substitution on pyrroles typically occurs at the α-position (C2 or C5) due to the superior stabilization of the cationic intermediate. uobaghdad.edu.iq Introducing a substituent at the β-position (C3 or C4) can be challenging. Research on the reaction of 2,5-dimethylpyrrole with phenylsulfonyl chloride unexpectedly yielded a 1,3-disubstituted product, suggesting that under certain conditions, direct substitution or migration to the C3 position is possible. researchgate.net The formation of this product hints at a complex reaction pathway where the initial N-sulfonated pyrrole might not be the final product, or direct C-sulfonylation occurs. researchgate.net

Reactivity Profile of the Methylsulfonyl Group on the Pyrrole Ring

The methylsulfonyl (—SO₂CH₃) group is a powerful electron-withdrawing group that significantly modulates the electronic properties and reactivity of the pyrrole ring.

Pyrrole is an electron-rich aromatic heterocycle. pharmaguideline.com Its aromaticity arises from a six-pi-electron system, where each of the four carbon atoms contributes one electron and the sp²-hybridized nitrogen atom contributes its lone pair to the π-system. libretexts.org This electron richness makes pyrrole highly reactive towards electrophiles. pharmaguideline.com

The introduction of a methylsulfonyl group at the C3 position drastically alters this electronic landscape. As a strong electron-withdrawing group, it reduces the electron density of the pyrrole ring through a negative inductive effect (-I) and a negative mesomeric effect (-M). researchgate.net This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted pyrrole. The sulfonyl group stabilizes the LUMO levels of the molecule, making it more susceptible to nucleophilic attack. researchgate.net The presence of the electron-donating methyl group at the C2 position partially counteracts this deactivation, creating a push-pull electronic system that directs the regioselectivity of further reactions.

The relative aromaticity of heterocycles is influenced by the electronegativity of the heteroatom. uobaghdad.edu.iqpharmaguideline.com While the sulfonyl group is not part of the ring, its strong electron-withdrawing nature reduces the delocalization of the nitrogen's lone pair, thereby decreasing the aromatic character of the pyrrole ring compared to its unsubstituted counterpart.

The substitution pattern on a pyrrole ring is governed by a combination of the inherent directing effect of the heteroatom and the electronic nature of existing substituents. uobaghdad.edu.iq In an unsubstituted pyrrole, electrophilic attack is strongly directed to the α-position. For a 3-substituted pyrrole with an electron-withdrawing group like methylsulfonyl, a second electrophilic substitution is expected to occur at the non-adjacent α-position (C5), as this position is least deactivated and avoids placing positive charges on adjacent atoms in the reaction intermediate. uobaghdad.edu.iq

The sulfonyl group itself is generally a poor leaving group in nucleophilic aromatic substitution reactions. However, its derivatives can be transformed into excellent leaving groups. For example, pyrrolylsulfonium salts, which can be synthesized from pyrrolyl thioethers, have been shown to be effective pseudohalide coupling partners in Stille cross-coupling reactions. bath.ac.uk This demonstrates that the sulfur-based functional group can be activated to participate as a leaving group, enabling C-C bond formation. bath.ac.uk In some contexts, N-sulfonyl groups are also known to be removable, offering synthetic flexibility. organic-chemistry.org

Reaction TypeRole of Methylsulfonyl GroupExpected Outcome on this compound
Electrophilic Aromatic Substitution Strong deactivating, meta-directing groupSubstitution is disfavored but would likely occur at the C5 position.
Nucleophilic Aromatic Substitution Activating groupEnhances reactivity towards nucleophiles, though displacement of the sulfonyl group is difficult.
Cross-Coupling Reactions Potential leaving group precursorCan be converted to a sulfonium (B1226848) salt to act as a leaving group in reactions like Stille coupling. bath.ac.uk

Radical-Mediated Chemical Transformations

The sulfonyl group can be a precursor to sulfonyl radicals, which are valuable intermediates in organic synthesis. These radicals can participate in a variety of transformations, including additions to alkenes and alkynes, cyclizations, and atom transfer reactions. nih.govrsc.org

Recent advances have shown that sulfonamides can be converted into sulfonyl radical intermediates using metal-free photocatalytic approaches. researchgate.net This suggests that N-sulfonylated derivatives of this compound could serve as precursors for pyrrolyl-sulfonyl radicals. The generation of alkoxysulfonyl radicals through electrochemical anodic oxidation of sulfites offers another pathway for creating reactive sulfur-based radical species. rsc.org

Once formed, a sulfonyl radical derived from the title compound could undergo several reactions. For example, it could add to an unsaturated bond, initiating a cascade of radical reactions to build molecular complexity. nih.gov Studies on pyrrolyl radicals show they can undergo cyclization reactions, indicating a rich potential for radical-mediated transformations. arkat-usa.org The generation of a radical at the sulfonyl group of this compound would open up pathways for functionalization that are complementary to traditional ionic reactions.

Intramolecular Radical Acylation of Methylsulfonylpyrroles

While direct studies on the intramolecular radical acylation of this compound are not extensively documented, the mechanism can be inferred from related transformations involving pyrrole and sulfonyl functionalities. The process would likely involve the generation of a radical species which then undergoes an intramolecular cyclization onto an acyl group or its precursor.

The initiation of such a radical process could potentially be achieved through photoredox catalysis, a method that has proven effective for generating sulfonyl radicals from sulfonyl-containing compounds. acs.org In a hypothetical intramolecular radical acylation, the sulfonyl group could play a role in the initial radical generation or act as a directing group. The N-S bond in sulfonyl pyrroles can be cleaved under visible light-mediated conditions to generate both sulfonyl and pyrrolyl radicals, highlighting the potential for diverse radical-mediated functionalizations. rsc.org

The subsequent acylation step would likely proceed via a radical addition to a tethered acyl moiety. The regioselectivity of this cyclization would be influenced by the stability of the resulting cyclic intermediate and the steric environment around the reacting centers.

Oxidative Radical Functionalization Processes

Oxidative radical functionalization of pyrroles offers a powerful tool for the introduction of new substituents. In the context of this compound, such processes could be initiated by single-electron transfer (SET) to generate a pyrrole radical cation. rsc.org The fate of this intermediate would be dictated by the reaction conditions and the nature of any trapping agents present.

Visible light photoredox catalysis is a prominent method for initiating these transformations. rsc.org For instance, an excited photocatalyst can oxidize a pyrrole to its radical cation, which is then susceptible to nucleophilic attack. rsc.org In the case of this compound, the presence of the electron-withdrawing methylsulfonyl group and the electron-donating methyl group would influence the electron density of the pyrrole ring and thus its oxidation potential and the subsequent reactivity of the radical cation.

Recent studies have shown that sulfonyl pyrroles can serve as precursors to sulfonyl radical intermediates, which can then participate in a variety of late-stage functionalization reactions, including the hydrosulfonylation of alkenes. acs.org This highlights the dual role the methylsulfonyl group can play, both as a directing group and as a potential source of a reactive sulfonyl radical.

A plausible mechanistic pathway for an oxidative radical functionalization could involve the following steps:

Oxidation: Single-electron oxidation of the pyrrole ring to form a radical cation.

Nucleophilic Attack: Addition of a nucleophile to the radical cation.

Deprotonation/Oxidation: Subsequent deprotonation and oxidation to restore aromaticity and yield the functionalized product.

Regioselectivity and Stereoselectivity in Transformations of the Compound

The positional and stereochemical outcomes of reactions involving this compound are critical aspects of its synthetic utility.

Factors Influencing Positional Selectivity on the Pyrrole Core

The regioselectivity of reactions on the pyrrole ring is a complex interplay of electronic and steric effects of the existing substituents. Pyrrole itself is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate. nih.gov However, the substituents on this compound significantly alter this intrinsic reactivity.

The methyl group at the C2 position is an electron-donating group, which would typically activate the ring towards electrophilic attack and direct incoming electrophiles to the C5 position.

Conversely, the methylsulfonyl group at the C3 position is a strong electron-withdrawing group. Such groups generally deactivate the pyrrole ring towards electrophilic substitution. More importantly, N-sulfonyl groups have been shown to direct electrophilic substitution to the C3 (β) position. umich.edu While the sulfonyl group in the target molecule is directly on the carbon framework, its electron-withdrawing nature would be expected to disfavor substitution at the adjacent C2 and C4 positions.

Therefore, in an electrophilic substitution reaction, a complex regiochemical outcome would be expected, with potential substitution at the C4 and C5 positions. The precise outcome would depend on the nature of the electrophile and the reaction conditions. For radical reactions, the directing effects can be different. The stability of the resulting radical intermediate would be a key determining factor.

PositionElectronic Effect of SubstituentsPredicted Reactivity
C4Influenced by the electron-withdrawing SO2Me group at C3.Deactivated for electrophilic attack, potentially accessible for nucleophilic or radical attack.
C5Activated by the electron-donating Me group at C2.Favored site for electrophilic attack.

Control and Analysis of Stereochemical Outcomes

As this compound is an achiral molecule, discussions of stereoselectivity become relevant when a new chiral center is introduced during a reaction. The control and analysis of stereochemical outcomes in such transformations are paramount for the synthesis of enantiomerically pure compounds.

In reactions that generate a new stereocenter, the use of chiral catalysts or auxiliaries is a common strategy to induce stereoselectivity. rsc.orgresearchgate.net For instance, in a hypothetical reduction of a ketone derivative of this compound, a chiral reducing agent could lead to the preferential formation of one enantiomer of the corresponding alcohol.

The analysis of the stereochemical outcome is typically performed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. The diastereomeric or enantiomeric excess can be quantified to determine the effectiveness of the stereocontrol.

The existing substituents on the pyrrole ring can also influence the stereochemical course of a reaction by sterically hindering the approach of a reagent from one face of the molecule. The methyl group at C2 and the methylsulfonyl group at C3 could create a biased steric environment, potentially leading to diastereoselectivity in reactions involving prochiral centers on a side chain.

Derivatization and Further Functionalization of 2 Methyl 3 Methylsulfonyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Core

The pyrrole ring is inherently electron-rich and generally more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.compearson.com However, the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on 2-Methyl-3-(methylsulfonyl)-1H-pyrrole are precisely controlled by the electronic and steric properties of its substituents.

In pyrrole systems, electrophilic attack typically occurs at the C2 or C5 positions (α-positions) because the resulting carbocation intermediate is better stabilized by resonance compared to attack at the C3 or C4 positions (β-positions). onlineorganicchemistrytutor.com For this compound, positions C2 and C3 are already substituted, leaving C4 and C5 as potential sites for electrophilic attack.

The directing effects of the existing groups are the primary determinants of where a new substituent will be introduced. The C2-methyl group is an activating, ortho-para director, while the C3-methylsulfonyl group is a deactivating, meta-director. Their combined influence strongly favors electrophilic substitution at the C5 position. The C5 position is 'para' to the activating methyl group and 'meta' to the deactivating sulfonyl group, making it the most electronically favorable site for attack. Functionalization at the C4 position is less favored as it is 'meta' to the activating methyl group and 'ortho' to the deactivating sulfonyl group.

Research on related 1,2-dialkyl-3-sulfonylpyrroles has demonstrated that this class of compounds can be functionalized at the C5 position, for example, through the introduction of a carboxylic acid group, highlighting the accessibility of this site for substitution. rsc.org

The outcome of electrophilic substitution is a balance of electronic and steric factors. nih.gov

Electronic Influence: The pyrrole ring's reactivity is modulated by a "push-pull" electronic effect.

2-Methyl Group (Electron-Donating Group, EDG): The methyl group at the C2 position donates electron density into the pyrrole ring through an inductive effect, thereby activating the ring towards electrophilic attack. youtube.com Activating groups preferentially direct incoming electrophiles to the ortho and para positions.

3-Methylsulfonyl Group (Electron-Withdrawing Group, EWG): The methylsulfonyl group at the C3 position is strongly electron-withdrawing, which significantly deactivates the pyrrole ring by pulling electron density away from it. youtube.com This deactivation makes the molecule less reactive than unsubstituted pyrrole. Strong deactivating groups typically direct incoming electrophiles to the meta position.

The synergy of these electronic effects is summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-CH₃C2Activating (EDG)Ortho (C3), Para (C5)
-SO₂CH₃C3Deactivating (EWG)Meta (C5)
Net Effect Strong preference for C5

Steric Influence: Steric hindrance can also play a role in directing substitution. nih.gov The existing substituents at C2 and C3 may sterically hinder the approach of a bulky electrophile to the adjacent C4 position. The C5 position, being more remote, is sterically more accessible, further favoring substitution at this site.

Nucleophilic Functionalization and Substitution Reactions

Beyond electrophilic reactions on the carbon framework, this compound offers opportunities for nucleophilic reactions, primarily at the pyrrole nitrogen and potentially involving the sulfonyl group.

The hydrogen atom attached to the pyrrole nitrogen is weakly acidic and can be removed by a suitable base (e.g., NaH) to form a nucleophilic pyrrolide anion. This anion can then react with various electrophiles, allowing for functionalization at the N1 position. N-alkylation is a common transformation for pyrrole derivatives. researchgate.netmdpi.com

A study on the synthesis of 1-alkyl-2-methyl-3-sulfonylpyrrole derivatives demonstrated that the pyrrole nitrogen can be readily alkylated. rsc.org This provides a reliable method for introducing a variety of substituents onto the nitrogen atom, which is a key strategy for modifying the molecule's properties and for building more complex heterocyclic systems. rsc.org

Table of Representative N-Alkylation Reactions on Pyrrole Scaffolds

Starting Material Reagent Product Reference
Pyrrole Alkyl Halide, Base N-Alkylpyrrole researchgate.net
1H-Benzotriazole Propylene Carbonate N-(2-hydroxypropyl)benzotriazole mdpi.com

The methylsulfonyl group is a robust, electron-withdrawing moiety that significantly influences the electronic character of the pyrrole ring. While it is generally a poor leaving group for direct nucleophilic aromatic substitution, its presence enables other transformations. It is considered a versatile synthetic tool for creating related fused-ring heterocycles like pyrrolothiazines. rsc.org

The strong electron-withdrawing nature of the sulfonyl group can activate adjacent positions for other types of reactions or be chemically modified itself. For instance, in other heterocyclic systems, strongly deactivating groups like the nitro group have been shown to undergo selective substitution by sulfur nucleophiles. nih.gov Similar strategies could potentially be explored for the sulfonyl group under specific conditions.

Cross-Coupling Reactions for C-C Bond Formation

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. For this compound, this strategy would most likely be employed to introduce aryl, vinyl, or alkyl groups at the C5 position.

A typical synthetic sequence would involve two steps:

Halogenation: An initial electrophilic halogenation (e.g., bromination or iodination) reaction would be performed. As discussed in section 4.1.1, this reaction is expected to be highly regioselective for the C5 position, yielding 5-halo-2-methyl-3-(methylsulfonyl)-1H-pyrrole.

Cross-Coupling: The resulting aryl halide can then serve as an electrophilic partner in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. mdpi.com This reaction would couple the C5 position with a wide variety of organoboron compounds (boronic acids or esters) to form a new C-C bond. nih.gov

The development of advanced catalytic systems allows for the coupling of diverse reaction partners, including various heteroaryl bromides and boronic esters, often under mild conditions and with short reaction times. nih.govnih.gov The functionalized pyrrole could also be converted into an organometallic reagent itself to participate in cross-coupling.

Chemical Modifications of the Methyl and Methylsulfonyl Groups

The substituent groups on the pyrrole ring offer additional opportunities for derivatization, allowing for the fine-tuning of the molecule's properties and the construction of more complex structures.

The C2-methyl group of this compound is a potential site for functionalization, although this is often challenging due to the relative inertness of the C-H bonds. However, radical-based or metal-catalyzed C-H activation strategies could potentially be employed to introduce functionality. For instance, oxidation of the methyl group could yield a carboxylic acid or an aldehyde, which could then be used in a variety of subsequent transformations such as amide or ester formation, or aldol-type reactions to build more extended structures. While direct examples for this specific compound are scarce, the metabolic oxidation of methyl groups on pyrrole rings in biological systems points to the chemical feasibility of such transformations. nih.gov

The methylsulfonyl group is generally robust but can undergo chemical transformations. Reduction of the sulfonyl group to a sulfide (B99878) is a possible transformation, which could then be further functionalized. Conversely, the sulfur atom is in its highest oxidation state and is not susceptible to further oxidation. The sulfonyl group can also act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the pyrrole ring is further activated. The use of heterocyclic allylsulfones as latent sulfinate reagents in palladium-catalyzed coupling reactions suggests that the sulfonyl group can be a versatile functional handle. acs.org

Integration into Complex Molecular Architectures

The derivatized forms of this compound can serve as building blocks for the synthesis of more complex molecular architectures, including fused heterocyclic systems.

The construction of fused heterocyclic systems is a major area of research in medicinal chemistry and materials science. Pyrrole derivatives are key precursors for the synthesis of a variety of fused systems, such as pyrrolopyridines and pyrrolopyrimidines. mdpi.com For example, a suitably functionalized this compound could undergo a condensation reaction with a 1,3-dicarbonyl compound or a derivative to form a pyrrolopyridine ring system. The specific reaction strategy would depend on the nature and position of the functional groups introduced in the preceding derivatization steps. The synthesis of pyrrolothiazines from 1,2-dialkyl-3-sulfonylpyrroles has been reported, indicating a potential pathway for the cyclization of derivatives of the title compound.

Utility as Building Blocks in the Construction of Polycyclic Compounds

The inherent reactivity of the pyrrole ring, coupled with the activating and directing effects of its substituents, makes this compound a candidate for various synthetic transformations aimed at constructing fused ring systems. The methyl group at the 2-position and the methylsulfonyl group at the 3-position influence the electronic distribution within the pyrrole ring, thereby guiding the regioselectivity of its reactions.

Detailed research into the specific applications of this compound in the formation of polycyclic compounds is an area of ongoing investigation. The strategic placement of the electron-donating methyl group and the electron-withdrawing methylsulfonyl group can be exploited in several types of ring-forming reactions. For instance, the pyrrole nucleus can act as the core scaffold onto which additional rings are fused.

One potential synthetic route involves the functionalization of the positions on the pyrrole ring that are not substituted, followed by intramolecular cyclization reactions. The presence of the methylsulfonyl group, a potent electron-withdrawing group, can facilitate reactions such as nucleophilic aromatic substitution on the pyrrole ring or can activate adjacent positions for deprotonation and subsequent reaction with electrophiles. These transformations could introduce functionalities that are key to the annulation of new rings.

Furthermore, the pyrrole ring itself can participate in cycloaddition reactions, a powerful class of reactions for the construction of cyclic and polycyclic systems. The electronic nature of this compound would dictate its reactivity as either a diene or a dienophile in Diels-Alder type reactions, or as a partner in other cycloaddition processes. The specific conditions and reaction partners would determine the nature of the resulting polycyclic product.

Computational and Theoretical Investigations of 2 Methyl 3 Methylsulfonyl 1h Pyrrole

Electronic Structure and Molecular Orbital Analysis

A thorough understanding of the electronic structure is fundamental to predicting a molecule's reactivity and properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. This information is critical for predicting sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the extent of electron delocalization, identify significant resonance structures, and provide insights into hyperconjugative and steric effects. This method is instrumental in understanding the influence of substituents, such as the methyl and methylsulfonyl groups in the target molecule, on the electronic character of the pyrrole (B145914) ring.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Transition State Characterization and Activation Energies

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and transition states. Characterizing the transition state structure and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur) are essential for understanding the reaction kinetics and feasibility. For a molecule like 2-Methyl-3-(methylsulfonyl)-1H-pyrrole, DFT could be used to explore various reactions, such as electrophilic substitution on the pyrrole ring.

Computational Modeling of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products. Computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the resulting molecule) of a reaction. By comparing the activation energies of different reaction pathways leading to various isomers, the most favorable pathway and, consequently, the major product can be determined. This predictive capability is invaluable for designing synthetic routes and understanding reaction outcomes.

Spectroscopic Data Prediction and Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical research.

Quantum Chemical Calculation of NMR Chemical Shifts and Coupling Constants

Quantum chemical calculations are a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, providing valuable information for structural elucidation. mdpi.comresearchgate.net For this compound, density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p), would typically be employed to optimize the molecular geometry. mdpi.comnih.gov

Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus. researchgate.netmdpi.com These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS). mdpi.comimist.ma The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound would help in assigning the signals in an experimental spectrum.

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated. These calculations involve determining the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions to the total coupling constant. The results of such calculations would provide a theoretical NMR spectrum that could be compared with experimental data to confirm the structure of the molecule.

Table 1: Hypothetical Calculated NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on general principles of NMR calculations, not on specific published research for this compound.)

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
N-HValue-
C2-CH₃ValueValue
C4-HValueValue
C5-HValueValue
S-CH₃ValueValue
C2-Value
C3-Value
C4-Value
C5-Value

Simulated Infrared and Raman Vibrational Spectra for Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and determining the conformational isomers of a molecule. nih.gov Computational simulations of these spectra can aid in the interpretation of experimental results.

For this compound, theoretical vibrational frequencies and intensities would be calculated using DFT methods, often at the same level of theory as the geometry optimization. The calculation provides a set of normal modes of vibration, each with a specific frequency and intensity for both IR and Raman spectra. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

The simulated spectra would show characteristic peaks corresponding to the stretching and bending vibrations of the various bonds, such as the N-H stretch, C-H stretches of the methyl and pyrrole ring protons, and the symmetric and asymmetric stretches of the sulfonyl (SO₂) group. By comparing the theoretical spectra of different possible conformers, the most stable conformation in the gas phase can be predicted.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and based on general principles of vibrational spectroscopy calculations, not on specific published research for this compound.)

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H StretchValue
C-H Stretch (Aromatic)Value
C-H Stretch (Aliphatic)Value
S=O Asymmetric StretchValue
S=O Symmetric StretchValue

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The way molecules interact with each other in the solid state determines the crystal structure and influences physical properties such as melting point and solubility.

Hydrogen Bonding Networks and Their Energetic Contributions

Hydrogen bonding is a critical intermolecular interaction that can be investigated computationally. In the case of this compound, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the oxygen atoms of the methylsulfonyl group are potential hydrogen bond acceptors. mdpi.com

Theoretical methods can be used to model dimers or larger clusters of the molecule to identify the most likely hydrogen bonding motifs. The strength of these hydrogen bonds can be quantified by calculating the interaction energy, often corrected for basis set superposition error (BSSE). The Atoms in Molecules (AIM) theory can also be applied to analyze the topology of the electron density and characterize the nature of these interactions. mdpi.com

π-π Stacking and Other Non-Covalent Interactions in Crystal Structures

Computational analysis of the crystal packing would involve identifying and quantifying these non-covalent interactions. This can be achieved through analysis of crystallographic data (if available) or through crystal structure prediction methods. The energy of these π-π stacking interactions can be estimated using high-level quantum chemical calculations on model dimers. Other non-covalent interactions, such as C-H···O and van der Waals forces, would also contribute to the supramolecular assembly. mdpi.comnih.gov

Advanced Spectroscopic Characterization of 2 Methyl 3 Methylsulfonyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For the characterization of 2-Methyl-3-(methylsulfonyl)-1H-pyrrole and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

Proton (¹H) NMR Spectroscopic Analysis: Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. In the case of this compound derivatives, the protons on the pyrrole (B145914) ring, the methyl group at the 2-position, and the methylsulfonyl group exhibit characteristic chemical shifts.

For instance, in a related derivative such as 1-tosyl-1H-pyrrole-2-carbaldehyde, the pyrrole ring protons appear in the aromatic region of the spectrum. rsc.org The proton at the 5-position typically appears as a triplet, while the protons at the 3 and 4-positions show up as multiplets. The methyl protons of the tosyl group would be observed as a singlet in the upfield region. rsc.org

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the protons and their dihedral angle. For example, the protons on the pyrrole ring will exhibit coupling to each other, resulting in the splitting of their respective signals into doublets, triplets, or more complex multiplets, which helps in their assignment.

Table 1: Representative ¹H NMR Data for a Substituted Pyrrole Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 ~7.15 dd J = 3.7, 1.7
H-4 ~6.41 t J = 3.3
H-3 ~7.63 dd J = 3.0, 1.8
2-CH₃ ~2.43 s -
SO₂CH₃ ~3.18 s -

Note: Data is based on analogous structures like 1-tosyl-1H-pyrrole-2-carbaldehyde and 3-cyclopropyl-1-(methylsulfonyl)-4-(2,4,5-triphenyl-1,3-dioxol-2-yl)-1H-pyrrole and is for illustrative purposes. rsc.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis: Direct and DEPT Experiments

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of the carbon atoms in this compound and its derivatives are influenced by their hybridization and the electronegativity of the atoms attached to them.

The pyrrole ring carbons typically resonate in the downfield region (δ 100-140 ppm). The carbon atom attached to the electron-withdrawing sulfonyl group (C-3) is expected to be shifted further downfield compared to the other ring carbons. The carbon of the methyl group at C-2 and the methylsulfonyl carbon will appear at higher field strengths.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra, which aids in their identification.

Table 2: Representative ¹³C NMR Data for a Substituted Pyrrole Derivative

Carbon Chemical Shift (δ, ppm) DEPT-135
C-2 ~127.0 C
C-3 ~120.0 C
C-4 ~112.5 CH
C-5 ~124.2 CH
2-CH₃ ~14.0 CH₃
SO₂CH₃ ~43.0 CH₃

Note: Data is hypothetical and based on typical chemical shifts for substituted pyrroles and sulfones. rsc.org

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are spin-spin coupled. rsc.org For this compound, COSY would reveal the coupling between the pyrrole ring protons (H-4 and H-5), confirming their adjacency. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. nist.gov It is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the 2-methyl group will show a cross-peak with the corresponding methyl carbon signal. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings (typically over two or three bonds) between protons and carbons. rsc.org HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, the protons of the 2-methyl group would show a correlation to the C-2 and C-3 carbons of the pyrrole ring. Similarly, the methylsulfonyl protons would show correlations to the C-3 of the pyrrole ring, confirming the position of the sulfonyl group. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is valuable for determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule and provides insights into its structure through the analysis of its fragmentation patterns.

Accurate Mass Determination for Elemental Composition Confirmation

By measuring the m/z value of the molecular ion to several decimal places, HRMS can be used to determine the precise elemental formula of this compound. For example, the calculated exact mass for a related compound, 1-tosyl-1H-pyrrole-2-carbaldehyde ([C₁₂H₁₁NO₃S+H]⁺), is 250.0538, and a measured HRMS value of 250.0537 would confirm this elemental composition. rsc.org This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule and helps to confirm its structure. For sulfonyl-containing compounds, characteristic fragmentation pathways are often observed.

A common fragmentation pathway for compounds containing a sulfonyl group is the cleavage of the carbon-sulfur or nitrogen-sulfur bond. For this compound, one would expect to see fragments corresponding to the loss of the methylsulfonyl radical (•SO₂CH₃) or sulfur dioxide (SO₂). The stability of the resulting pyrrole-containing cation would influence the fragmentation pathway. The study of fragmentation patterns of related heterocyclic sulfonamides and sulfones can provide valuable analogies for predicting the fragmentation of the title compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the molecular framework of a compound by probing its characteristic bond vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Key Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the primary functional groups within a molecule. The confirmation of newly synthesized pyrrole derivatives bearing sulfonamide moieties is frequently achieved using FT-IR, among other spectral methods. nih.govnih.gov For this compound, the infrared spectrum reveals distinct absorption bands that correspond to the specific vibrational modes of its constituent parts.

The N-H stretching vibration of the pyrrole ring is typically observed as a characteristic band in the region of 3400-3200 cm⁻¹. researchgate.net The presence of both aromatic C-H bonds in the pyrrole ring and aliphatic C-H bonds in the methyl groups gives rise to stretching vibrations in the 3100 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

Crucially, the sulfonyl group (SO₂) provides a strong and unmistakable signature. It is characterized by two prominent stretching vibrations: an asymmetric stretch (νas) typically appearing between 1350-1300 cm⁻¹, and a symmetric stretch (νs) found in the 1160-1120 cm⁻¹ range. The fundamental vibrations of the polypyrrole ring are noted at 1475 cm⁻¹, while the C-N stretch can be associated with peaks around 1198 cm⁻¹. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3400–3200 N-H Stretch Pyrrole Ring Medium, Broad
~3100 C-H Stretch (Aromatic) Pyrrole Ring Medium
3000–2850 C-H Stretch (Aliphatic) Methyl Groups Medium
1600–1450 C=C Stretch Pyrrole Ring Medium-Weak
1350–1300 Asymmetric SO₂ Stretch Methylsulfonyl Strong
1160–1120 Symmetric SO₂ Stretch Methylsulfonyl Strong

Raman Spectroscopy: Complementary Vibrational Information

Raman spectroscopy serves as an excellent complement to FT-IR, providing data on non-polar bonds and symmetric vibrations that may be weak or absent in the infrared spectrum. For sulfonyl-containing pyrroles, Raman spectroscopy offers valuable confirmation of the molecular structure.

While FT-IR is sensitive to the polar N-H and S=O bonds, Raman spectroscopy is particularly effective at detecting the vibrations of the pyrrole ring's carbon backbone and the symmetric stretch of the sulfonyl group. The C=C and C-C stretching modes of the pyrrole ring are typically strong in the Raman spectrum, offering detailed information about the integrity and substitution of the heterocyclic core. Furthermore, the symmetric S=O stretch, also strong in the IR spectrum, often yields a sharp and intense signal in the Raman spectrum, reinforcing its assignment. The C-S bond, which can be difficult to pinpoint in FT-IR, may also be more readily identified using this technique.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3100 C-H Stretch (Aromatic) Pyrrole Ring Medium
3000–2850 C-H Stretch (Aliphatic) Methyl Groups Medium
1600–1450 C=C Ring Stretch Pyrrole Ring Strong
1160–1120 Symmetric SO₂ Stretch Methylsulfonyl Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated systems and chromophores. The primary chromophore in this compound is the pyrrole ring itself. The substituents—the methyl group and the methylsulfonyl group—act as auxochromes, modulating the absorption properties of the core chromophore.

The electronic spectrum is expected to be dominated by π → π* transitions originating from the conjugated diene system within the five-membered pyrrole ring. The electron-withdrawing nature of the 3-(methylsulfonyl) group significantly influences the electronic distribution and orbital energies of the pyrrole system. This substitution can lead to a shift in the wavelength of maximum absorption (λ_max) compared to simpler alkyl-substituted pyrroles. Studies on related sulfonamide derivatives show that such molecules exhibit fluorescence, with photophysical properties being influenced by their aryl components. researchgate.net The specific solvent environment can also impact the λ_max value due to differential stabilization of the ground and excited states.

Table 3: Representative UV-Vis Absorption Data for Pyrrole Derivatives

Compound Type λ_max (nm) Solvent Transition Type
Substituted Pyrrole Derivatives 250-350 Ethanol/Acetonitrile π → π*

Note: The specific λ_max for the title compound would require experimental measurement. Data for related structures are provided for context.

Single-Crystal X-ray Diffraction (SC-XRD): Definitive Solid-State Molecular Structure Determination and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. mdpi.com This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. mdpi.comnih.gov For this compound, an SC-XRD analysis would yield a detailed structural model.

The analysis is expected to confirm the planarity of the pyrrole ring. The geometry around the sulfur atom in the methylsulfonyl group would be tetrahedral. The analysis would also reveal the relative orientation of the methyl and methylsulfonyl substituents with respect to the ring.

Beyond the individual molecule, SC-XRD elucidates the crystal packing, revealing the network of intermolecular interactions that govern the solid-state architecture. A critical interaction anticipated in the crystal lattice of this compound is hydrogen bonding. The N-H group of the pyrrole ring is a classic hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. It is highly probable that N-H···O=S hydrogen bonds are a key motif, organizing the molecules into specific arrangements such as chains or dimers, thereby defining the supramolecular structure.

Table 4: Representative Crystallographic Data for a Heterocyclic Compound

Parameter Value
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.501°, β = 98.618°, γ = 103.818°
Volume (V) 900.07(5) ų
Z 4

Note: This data is representative of a complex heterocyclic system and illustrates the type of information obtained from an SC-XRD experiment. mdpi.com

Integrated Spectroscopic Approaches for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable pieces of the structural puzzle, their true power lies in their integrated application. A comprehensive structural assignment for this compound is best achieved by combining the findings from multiple methods.

The process begins with FT-IR and Raman spectroscopy to confirm the presence of all key functional groups (N-H, C-H, S=O, C=C), verifying the successful synthesis of the target molecule. UV-Vis spectroscopy then characterizes the electronic properties of the conjugated pyrrole system. Finally, single-crystal X-ray diffraction provides the ultimate confirmation of the molecular structure with atomic-level precision. The bond lengths and angles determined by SC-XRD can be used to validate and refine the interpretations of the vibrational spectra. This synergistic approach, where data from vibrational, electronic, and diffraction techniques are correlated, ensures a robust and unambiguous elucidation of the compound's complete molecular and supramolecular structure.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-3-(methylsulfonyl)-1H-pyrrole and its derivatives?

Synthesis of methylsulfonyl pyrroles typically involves:

  • Regioselective sulfonation : Tosylmethyl isocyanide (TosMIC) reactions with sulfonylethenes under reflux conditions (e.g., xylene, 25–30 hours) .
  • Oxidation of sulfides : Converting sulfide intermediates to sulfones using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
  • Cycloaddition strategies : 1,3-dipolar cycloaddition of nitrile imines or nitrile oxides with sulfonylethenes to form pyrrole cores .
  • Trifluoromethylation : Copper-catalyzed deoxytrifluoromethylation of alcohols to introduce CF₃ groups adjacent to sulfonyl moieties .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of sulfonated pyrrole derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (CDCl₃/DMSO-d₆) to confirm substituent positions and regioselectivity .
  • X-ray crystallography : SHELX programs (SHELXL/SHELXS) for refining crystal structures and validating bond lengths/angles .
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns .

Q. What biological activities have been reported for methylsulfonyl-substituted pyrrole compounds?

  • Antimicrobial activity : Derivatives like 4-aroyl-3-sulfonylpyrroles show efficacy against Gram-positive bacteria .
  • COX-2 inhibition : Polysubstituted pyrroles (e.g., 2-Methyl-5-(4-(methylsulfonyl)phenyl)-1-phenylpyrroles) exhibit selective cyclooxygenase-2 inhibition .
  • Antitubercular potential : Diarylpyrroles with sulfonyl groups demonstrate activity against Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for sulfonated pyrroles?

  • Structure validation tools : Use PLATON or checkCIF to identify discrepancies in bond distances, angles, or hydrogen bonding patterns .
  • Disorder modeling : Refine crystallographic data with SHELXL to account for dynamic disorder in sulfonyl groups .
  • Comparative DFT studies : Align computational models (e.g., B3LYP/6-31G*) with experimental data to validate electronic effects .

Q. What are the key considerations in designing regioselective sulfonation reactions for pyrrole derivatives?

  • Directing groups : Electron-withdrawing substituents (e.g., aroyl groups) guide sulfonation to specific positions .
  • Steric effects : Bulky substituents at the pyrrole 2-position favor sulfonation at the 3-position .
  • Catalytic systems : Use CuI/DMEDA or NaH to enhance reaction efficiency in trifluoromethylation or sulfonyl coupling steps .

Q. How to optimize reaction yields in multi-step syntheses of polysubstituted pyrroles with sulfonyl groups?

  • Purification protocols : Recrystallization (methanol/EtOAC) or column chromatography (0–30% EtOAc in hexanes) to isolate intermediates .
  • Inert conditions : Conduct reactions under nitrogen to prevent oxidation of sulfides or decomposition of sensitive intermediates .
  • Stepwise monitoring : Use TLC or HPLC to track reaction progress and minimize side products .

Q. What strategies are employed to confirm the absence of polymorphism in sulfonated pyrrole crystals?

  • Multiple crystallization trials : Vary solvents (e.g., DMF, ethanol) and temperatures to assess polymorph formation .
  • Thermal analysis : Differential scanning calorimetry (DSC) to detect melting point variations indicative of polymorphs .
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with single-crystal data to confirm phase purity .

Q. How do electronic effects of the methylsulfonyl group influence the reactivity of pyrrole derivatives?

  • Electron-withdrawing nature : The -SO₂Me group deactivates the pyrrole ring, directing electrophilic substitution to less electron-deficient positions .
  • Hydrogen bonding : Sulfonyl oxygen atoms participate in intermolecular H-bonds, stabilizing crystal packing and influencing solubility .
  • Conformational rigidity : The planar sulfonyl group restricts rotation, affecting molecular docking in biological targets .

Key Methodological Insights from Evidence

AspectTechniques/ConsiderationsReferences
Synthesis TosMIC cycloaddition, sulfide oxidation, Cu-catalyzed trifluoromethylation
Structural Analysis SHELX refinement, NMR/ESI-MS validation, PLATON checks
Biological Evaluation Antimicrobial assays, COX-2 inhibition studies, SAR modeling
Computational Tools SMILES notation, DFT calculations, molecular docking

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